molecular formula C9H14F3N3 B11740370 {[1-methyl-5-(trifluoromethyl)-1H-pyrazol-4-yl]methyl}(propyl)amine

{[1-methyl-5-(trifluoromethyl)-1H-pyrazol-4-yl]methyl}(propyl)amine

Cat. No.: B11740370
M. Wt: 221.22 g/mol
InChI Key: UOOKAYYLUGLUHI-UHFFFAOYSA-N
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Description

{[1-methyl-5-(trifluoromethyl)-1H-pyrazol-4-yl]methyl}(propyl)amine is a chemical compound that belongs to the class of pyrazole derivatives This compound is characterized by the presence of a trifluoromethyl group attached to the pyrazole ring, which imparts unique chemical properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of {[1-methyl-5-(trifluoromethyl)-1H-pyrazol-4-yl]methyl}(propyl)amine typically involves the reaction of 1-methyl-5-(trifluoromethyl)-1H-pyrazole with propylamine. The reaction is carried out under controlled conditions, often in the presence of a catalyst to facilitate the formation of the desired product. The reaction conditions, such as temperature, pressure, and solvent, are optimized to achieve high yield and purity of the compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using continuous flow reactors. These reactors allow for precise control over reaction parameters, ensuring consistent quality and scalability. The use of advanced purification techniques, such as chromatography and crystallization, further enhances the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

{[1-methyl-5-(trifluoromethyl)-1H-pyrazol-4-yl]methyl}(propyl)amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The trifluoromethyl group can be substituted with other functional groups under specific conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The reaction conditions, including temperature, solvent, and pH, are carefully controlled to achieve the desired transformation.

Major Products Formed

The major products formed from these reactions depend on the specific reaction pathway. For example, oxidation may yield oxides, while substitution reactions can produce a variety of derivatives with different functional groups.

Scientific Research Applications

{[1-methyl-5-(trifluoromethyl)-1H-pyrazol-4-yl]methyl}(propyl)amine has a wide range of applications in scientific research:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules.

    Biology: It serves as a probe in biochemical assays to study enzyme activity and protein interactions.

    Medicine: The compound is investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: It is utilized in the development of agrochemicals and specialty chemicals.

Mechanism of Action

The mechanism of action of {[1-methyl-5-(trifluoromethyl)-1H-pyrazol-4-yl]methyl}(propyl)amine involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s ability to penetrate biological membranes, allowing it to reach its targets effectively. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of gene expression.

Comparison with Similar Compounds

Similar Compounds

    1-methyl-5-(trifluoromethyl)-1H-pyrazole: A precursor in the synthesis of {[1-methyl-5-(trifluoromethyl)-1H-pyrazol-4-yl]methyl}(propyl)amine.

    1-methyl-3-(trifluoromethyl)-1H-pyrazole: A structural isomer with different chemical properties.

    1-methyl-5-(trifluoromethyl)-1H-pyrazol-4-yl}methyl}(ethyl)amine: A similar compound with an ethyl group instead of a propyl group.

Uniqueness

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the trifluoromethyl group enhances its stability and lipophilicity, making it a valuable compound for various applications.

Properties

Molecular Formula

C9H14F3N3

Molecular Weight

221.22 g/mol

IUPAC Name

N-[[1-methyl-5-(trifluoromethyl)pyrazol-4-yl]methyl]propan-1-amine

InChI

InChI=1S/C9H14F3N3/c1-3-4-13-5-7-6-14-15(2)8(7)9(10,11)12/h6,13H,3-5H2,1-2H3

InChI Key

UOOKAYYLUGLUHI-UHFFFAOYSA-N

Canonical SMILES

CCCNCC1=C(N(N=C1)C)C(F)(F)F

Origin of Product

United States

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